5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine

Description

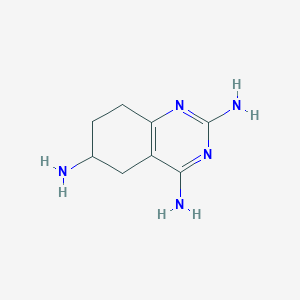

5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine is a partially saturated quinazoline derivative featuring a six-membered bicyclic core with three amine groups at positions 2, 4, and 6 (Figure 1).

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinazoline-2,4,6-triamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h4H,1-3,9H2,(H4,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUXBDSAFRANGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C(=NC(=N2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine can be achieved using α-aminoamidines and diarylidencyclohexanones. The reaction occurs in pyridine solution by heating at 100°C for 24 hours, resulting in yields ranging from 47% to 80% . This method is characterized by mild conditions and excellent yields, making it a preferred route for synthesizing this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route involving α-aminoamidines and diarylidencyclohexanones can be scaled up for industrial applications due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.

Reduction: Reduction reactions can convert quinazoline derivatives back to tetrahydroquinazoline forms.

Substitution: Substitution reactions can introduce different functional groups into the quinazoline ring, enhancing its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound exhibits high binding affinity toward enzymes such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1).

Pathways Involved: By inhibiting these enzymes, the compound disrupts essential metabolic pathways in Mycobacterium tuberculosis, leading to its potential use as an antitubercular agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Quinazoline Family

Table 1: Comparison of Quinazoline Derivatives

Key Observations:

- Substituent Effects :

- The ferrocenmethyl group in Compound 11 () introduces redox activity, enhancing anti-parasitic efficacy against Leishmania .

- Trichloromethyl and carboxamido groups in Compounds a–d () improve antiplasmodial activity by increasing hydrophobic interactions with Plasmodium enzymes .

- The trifluoromethyl group in 6-(trifluoromethyl)-tetrahydroquinazoline () may enhance metabolic stability but lacks reported bioactivity data .

Comparison with Heterocyclic Triamines Outside Quinazoline Family

Table 2: Triazine-Triamine Comparison

Key Observations:

- Heterocycle Core : Triazines (e.g., N,N',N''-triphenyl derivative) exhibit planar, fully aromatic structures with strong π-π stacking, favoring material science applications . In contrast, tetrahydroquinazolines are bioactive scaffolds with saturated rings enabling enzyme binding .

- Amine Positioning : Both compounds feature three amines, but the spatial arrangement in quinazolines supports hydrogen bonding with biological targets, whereas triazine triamines are often functionalized for covalent bonding in polymers .

Research Findings and Implications

- Bioactivity Gaps : While the target compound shows antitubercular promise, derivatives with electron-withdrawing groups (e.g., CF₃, trichloromethyl) demonstrate broader antiparasitic activity .

- Synthetic Accessibility: α-Aminoamidines () enable modular synthesis of tetrahydroquinazolines, allowing rapid diversification for structure-activity relationship (SAR) studies .

Biological Activity

5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine (THQTA) is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : CHN

- CAS Number : 225504-33-6

- Molecular Weight : 181.22 g/mol

The structure of THQTA contributes to its biological activity by facilitating interactions with various biomolecules.

THQTA exhibits biological activity primarily through its interaction with enzymes and receptors. Research indicates that it acts as an inhibitor of dihydrofolate reductase (DHFR), which is critical in the folate synthesis pathway in various pathogens. This inhibition can lead to the disruption of nucleotide synthesis and ultimately affect cell proliferation.

Inhibition Studies

Recent studies have demonstrated that THQTA derivatives possess significant inhibitory effects against both Pneumocystis carinii and Toxoplasma gondii DHFR. For instance:

| Compound | IC (nM) against P. carinii DHFR | IC (nM) against T. gondii DHFR |

|---|---|---|

| THQTA | 9.9 | 3.7 |

These values indicate that THQTA is a potent inhibitor compared to other known antifolates .

Cellular Effects

THQTA has been shown to influence various cellular processes:

- Cell Proliferation : Inhibition of DHFR leads to reduced proliferation rates in susceptible cell lines.

- Apoptosis Induction : Studies suggest that THQTA may induce apoptosis in certain cancer cell lines by modulating signaling pathways involved in cell survival.

Case Study 1: Antiparasitic Activity

In a controlled laboratory setting, THQTA was tested against Toxoplasma gondii. The study found that treatment with THQTA resulted in a significant reduction in parasitic load compared to untreated controls. The mechanism was attributed to the compound's ability to disrupt folate metabolism in the parasite.

Case Study 2: Anticancer Potential

Another study evaluated the anticancer properties of THQTA derivatives on human cancer cell lines. Results indicated that specific modifications to the THQTA structure enhanced its cytotoxicity, suggesting a structure-activity relationship that could guide future drug design.

Structure-Activity Relationship (SAR)

Research into the SAR of THQTA has revealed that modifications at specific positions can significantly enhance its biological activity:

- N9 Substitution : Variations at the N9 position have been shown to increase potency against DHFR enzymes, with ethyl substitutions yielding optimal results .

Toxicity Profile

While THQTA exhibits promising biological activity, its toxicity profile is essential for therapeutic applications. Preliminary studies suggest low toxicity in mammalian cells at effective doses, making it a candidate for further development.

Q & A

Q. How can researchers correlate the compound’s structural modifications with changes in bioactivity or catalytic efficiency?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic substitution (e.g., varying alkyl/aryl groups at positions 2, 4, or 6). ’s comparative analysis of quinazoline derivatives demonstrates how electron-withdrawing groups enhance receptor binding . High-throughput screening (HTS) assays quantify activity shifts across analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.